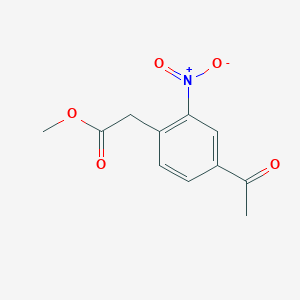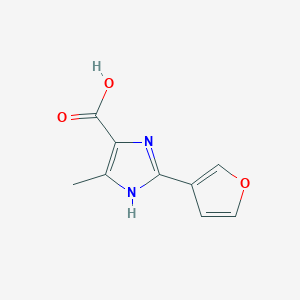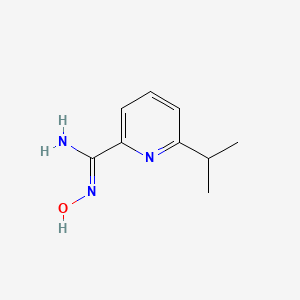![molecular formula C11H16N2O4S B13678000 2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid](/img/structure/B13678000.png)
2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antiviral, and antitumor agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid typically involves the formation of the thiazole ring followed by the introduction of the piperidyl and methoxy groups. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate thioamides and α-haloketones to form the thiazole ring.
Substitution Reactions: Introducing the piperidyl and methoxy groups through nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
科学研究应用
2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs with antimicrobial, antiviral, or antitumor activities.
Biological Studies: Investigating its effects on biological systems, including its interaction with enzymes and receptors.
Industrial Applications: Use in the synthesis of other complex molecules and as a building block in organic synthesis.
作用机制
The mechanism of action of 2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The piperidyl and methoxy groups may enhance its binding affinity and specificity towards these targets .
相似化合物的比较
Similar Compounds
2-(4-Pyridyl)thiazole-4-carboxylic Acid: Used as a pharmaceutical intermediate and in organic synthesis.
2-(1′H-Indole-3′-carbonyl)thiazole-4-carboxylic Acid Methyl Ester: Known for its biological activities.
Uniqueness
2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives
属性
分子式 |
C11H16N2O4S |
|---|---|
分子量 |
272.32 g/mol |
IUPAC 名称 |
2-[(1-methoxypiperidin-4-yl)oxymethyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H16N2O4S/c1-16-13-4-2-8(3-5-13)17-6-10-12-9(7-18-10)11(14)15/h7-8H,2-6H2,1H3,(H,14,15) |
InChI 键 |
DFYJAWDVHBWAAL-UHFFFAOYSA-N |
规范 SMILES |
CON1CCC(CC1)OCC2=NC(=CS2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


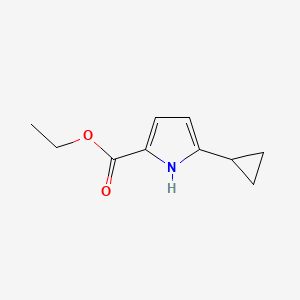
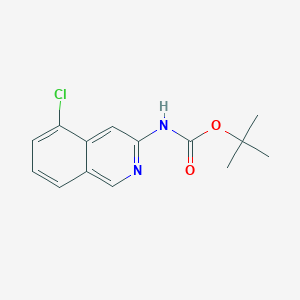
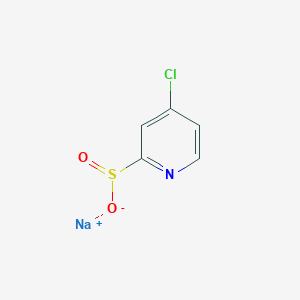
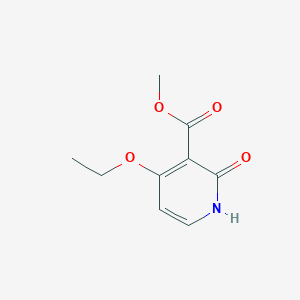
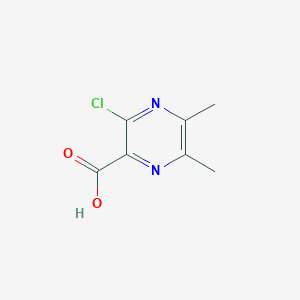
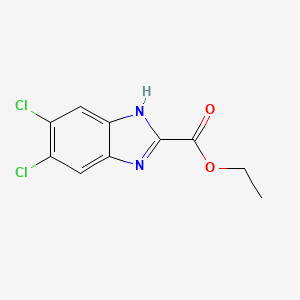
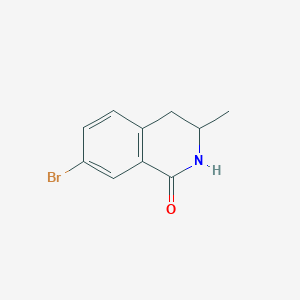
![6-Chloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13677972.png)
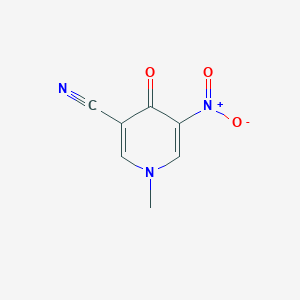

![6-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13678009.png)
